Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
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Overview
Description
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered ring structures containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Agriculture: The compound exhibits biological activity against plant pathogens, making it a potential pesticide or herbicide.
Materials Science: Due to its heterocyclic structure, it is studied for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine can be compared with other oxadiazole derivatives:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is often studied for its anticancer and antimicrobial properties.
1,2,3-Oxadiazole: Less common but explored for its unique chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-cyclopentyl-3-ethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11,12) |
InChI Key |
BIUPMCATVJIJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)NC2CCCC2 |
Origin of Product |
United States |
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